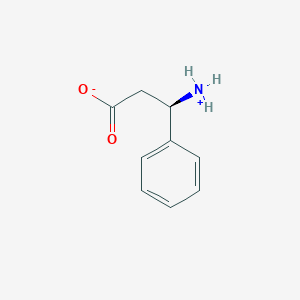
L-beta-Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-ammonio-3-phenylpropanoate is an optically active form of 3-ammonio-3-phenylpropanoate having (R)-configuration. It is an enantiomer of a (S)-3-ammonio-3-phenylpropanoate. It is a tautomer of a (R)-3-amino-3-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
Nutritional Science
1. Appetite Regulation and Weight Management
L-beta-Phenylalanine has been studied for its role in modulating appetite and food intake. Research indicates that oral administration of this compound can stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are associated with reduced appetite and increased satiety. In animal studies, it was observed that this compound administration led to a decrease in food intake and body weight in diet-induced obese mice .
2. Glucose Metabolism
this compound also plays a role in glucose metabolism. Studies have shown that it can improve glucose tolerance and stimulate insulin release, which may have implications for managing conditions like type 2 diabetes. Specifically, it was found to reduce plasma ghrelin levels while enhancing insulin sensitivity in rats .
Pharmacological Applications
1. Therapeutic Potential in Neurological Disorders
The aggregation properties of this compound have been investigated for their potential therapeutic implications. It has been demonstrated that this compound can self-assemble into amyloid fibrils under certain conditions, which may be relevant for understanding the mechanisms underlying neurodegenerative diseases such as Alzheimer's . This self-assembly behavior could potentially be harnessed for developing novel therapeutic strategies.
2. Drug Development
this compound derivatives are being explored as intermediates in the synthesis of pharmaceutical compounds. For instance, engineered enzymes have been utilized to produce various phenylalanine analogues that possess significant synthetic value in drug development . These analogues can be crucial in creating inhibitors for cancer-related pathways.
Biochemical Research
1. Enzyme Engineering
Research has focused on optimizing the production of this compound through metabolic engineering techniques. A study highlighted the use of an in vitro system to quantitatively analyze the biosynthesis of phenylalanine using specific enzymes from the shikimate pathway. The results indicated that manipulating enzyme concentrations could significantly enhance phenylalanine production yields .
2. Interaction Studies
Investigations into the interactions between this compound fibrils and other compounds, such as crown ethers, have provided insights into its structural properties and potential applications in materials science . Understanding these interactions is essential for developing new materials with specific functionalities.
Case Studies
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(3R)-3-azaniumyl-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
Clave InChI |
UJOYFRCOTPUKAK-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CC(=O)[O-])[NH3+] |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















